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The term "Ptilolite" is an archaic designation in mineralogy, historically used to refer to the
zeolite mineral now known as Mordenite. The name "Ptilolite" is derived from the Greek words
"ptilon” (feather) and "lithos" (stone), describing its common feather-like or fibrous formations.
In some contexts, "Ptilolite" has also been associated with another important zeolite,
Clinoptilolite. This guide provides a detailed technical overview of the crystal structures of both
Mordenite and Clinoptilolite, reflecting the contemporary understanding of these materials.

Mordenite: The True Identity of Ptilolite

Mordenite is a high-silica zeolite widely utilized as an adsorbent and catalyst in the
petrochemical industry.[1] Its robust crystalline framework, characterized by a unique pore
structure, underpins its valuable physicochemical properties.

Crystallographic Data for Mordenite

The crystal structure of Mordenite was first elucidated by Meier in 1961.[2] It possesses an
orthorhombic crystal system. The key crystallographic parameters are summarized in the table
below.
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Parameter Value

Chemical Formula (Naz,Ca,K2)4(AlsSia0)O96-28H20[ 1]
Crystal System Orthorhombic[2]

Space Group Cmcm (No. 63) or Cmc21 (No. 36)[2][3]
Unit Cell Dimensions a=18.11A b=20.53 A, c=7.528 A[4]
Cell Angles a=90° B =90°Yy=90°4]

Framework Density 17.2 T/1000 A3 (T = Si or Al)[5]

Atomic Coordinates of Mordenite

The following table details the atomic coordinates for Mordenite, based on the refinement by
Gramlich (1971).[4] The structure consists of a framework of silicon, aluminum, and oxygen
atoms, with sodium cations and water molecules occupying the channels.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/figure/Crystal-structure-of-mordenite-MOR-a-crystal-unit-cell-b-crystalline-structure_fig3_348594183
https://www.iza-online.org/natural/Datasheets/Mordenite/mordenite.htm
https://www.iza-online.org/natural/Datasheets/Mordenite/mordenite.htm
https://scispace.com/pdf/rietveld-refinement-strategy-for-quantitative-phase-analysis-mnajyc5278.pdf
https://america.iza-structure.org/IZA-SC/mat_cif.php?ID=MOR_0
https://america.iza-structure.org/IZA-SC/mat_cif.php?ID=MOR_0
https://america.iza-structure.org/IZA-SC/material_tm.php?ID=152
https://america.iza-structure.org/IZA-SC/mat_cif.php?ID=MOR_0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Atom X y z

Nal 0.0000 0.5000 0.0000
Na2 0.0000 0.4335 0.7500
Sil 0.1990 0.4277 0.5418
Si2 0.1966 0.1909 0.5454
Si3/AI3 0.0871 0.3840 0.2500
Sid/Al4 0.0866 0.2280 0.2500
o1 0.1232 0.4170 0.4292
02 0.1226 0.1946 0.4262
o3 0.2632 0.3776 0.4887
04 0.0974 0.3057 0.2500
05 0.1694 0.1946 0.7500
06 0.1769 0.4212 0.7500
o7 0.2324 0.5000 0.5000
o8 0.2500 0.2500 0.5000
09 0.0000 0.4071 0.2500
010 0.0000 0.2061 0.2500
H201 0.0400 0.3030 0.7500
H202 0.0000 0.1810 0.7500
H203 0.0000 0.0940 0.5020
H204 0.1090 0.0300 0.7500
H205 0.0000 -0.0090 0.2500

Structural Features of Mordenite
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The framework of Mordenite is characterized by a system of channels defined by rings of
tetrahedrally coordinated silicon and aluminum atoms.[2] This unique topology is responsible
for its molecular sieving properties.
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Mordenite's channel structure and building units.

Clinoptilolite: A Related Zeolite

Clinoptilolite is another prominent natural zeolite that has sometimes been associated with the
term "Ptilolite". It shares some structural similarities with Mordenite but possesses a distinct
crystal structure and composition.

Crystallographic Data for Clinoptilolite

Clinoptilolite belongs to the monoclinic crystal system and is part of the heulandite group of
zeolites.[6] Its crystallographic data are presented below.

Parameter Value

Chemical Formula (Na,K,Ca)2-3AI3(Al,Si)2Si13036-12H20
Crystal System Monoclinic[7]

Space Group C2/m (No. 12), C2 (No. 5), or Cm (No. 8)[6]
Unit Cell Dimensions a=17.662A,b=17911A c=7.407 A
Cell Angles a=90° B=116.4°,y=90°

Atomic Coordinates of Clinoptilolite-Ca
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The following atomic coordinates are for a calcium-dominant Clinoptilolite, as determined by
Koyama and Takeuchi (1977).
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Atom X y z

Ca 0.2660 0.0000 0.3540
K 0.0000 0.0000 0.5000
Na 0.3500 0.1780 0.0210
Sil 0.0888 0.1166 0.2222
Al2/Si2 0.0877 0.3117 0.2182
Si3 0.2290 0.2084 0.0197
Si4 0.3803 0.1130 0.3879
Al5/Si5 0.3758 0.3148 0.3838
o1 0.0751 0.1172 0.4137
02 0.0768 0.1895 0.1257
03 0.0000 0.0792 0.1470
04 0.1601 0.0734 0.1781
05 0.3090 0.0729 0.3015
06 0.4497 0.0772 0.3340
o7 0.3809 0.1882 0.2970
o8 0.1583 0.2482 0.0463
09 0.3079 0.2471 0.4079
010 0.2312 0.1517 0.8520
H201 0.2030 0.0930 0.6120
H202 0.4490 0.0000 0.0400
H203 0.1510 0.0000 0.8930
H204 0.5000 0.1590 0.5000
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Structural Framework of Clinoptilolite

The framework of Clinoptilolite is composed of a three-dimensional network of silica and
alumina tetrahedra, creating a system of interconnected channels and cavities that can
accommodate water molecules and exchangeable cations.[8]

Clinoptilolite Framework Topology
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Schematic of the Clinoptilolite framework structure.

Experimental Determination of Crystal Structure

The determination of the crystal structures of zeolites like Mordenite and Clinoptilolite primarily
relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are
employed, with the latter often coupled with Rietveld refinement for detailed structural analysis.

Experimental Workflow for Crystal Structure
Determination

The general workflow for determining the crystal structure of a zeolite is outlined below.
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General workflow for zeolite crystal structure determination.

Key Methodologies

» Single-Crystal X-ray Diffraction: This technique provides the most accurate and detailed
structural information. A single crystal of the zeolite is mounted on a goniometer and rotated
in an X-ray beam. The resulting diffraction pattern is used to determine the unit cell
parameters, space group, and the precise positions of all atoms within the crystal lattice.

o Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals are not
available. A finely ground powder of the zeolite is exposed to an X-ray beam, producing a
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characteristic diffraction pattern. This pattern serves as a fingerprint for the material and can
be used for phase identification and quantitative analysis.

o Rietveld Refinement: This powerful computational method is used to analyze powder
diffraction data. It involves fitting a calculated diffraction pattern, based on a known or
proposed crystal structure model, to the experimental data. The refinement process adjusts
various parameters, including lattice parameters, atomic positions, and instrumental factors,
to achieve the best possible fit.[3][6] This method is particularly useful for complex
multiphase samples and for determining the quantitative abundance of different crystalline
phases.[3]

In conclusion, while the term "Ptilolite" is no longer in scientific use, the minerals it once
described, Mordenite and Clinoptilolite, are of significant scientific and industrial importance.
Their complex and well-defined crystal structures, determined through meticulous experimental
techniques, are the key to their diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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